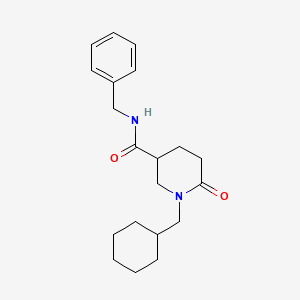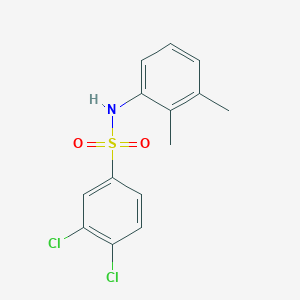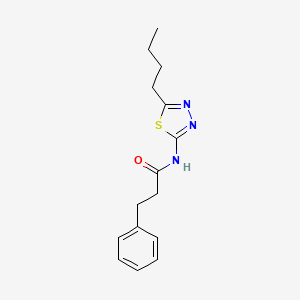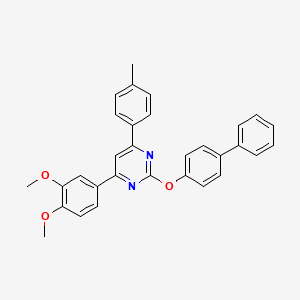![molecular formula C15H23NO4 B4923344 diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate](/img/structure/B4923344.png)
diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate, also known as PBME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBME is a pyrrolidine derivative that belongs to the class of malonates. It has a unique chemical structure that makes it an interesting compound for studying its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate in lab experiments is its relatively simple synthesis method. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is also a stable compound and can be stored for extended periods without degradation. However, one of the limitations of using diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate. One area of research is in the development of new treatments for neurodegenerative disorders such as Alzheimer's disease. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has shown promise in animal models, and further research could lead to the development of new therapies for these conditions. Another area of research is in the development of new drugs that target the neurotransmitter systems modulated by diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate. Overall, diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is a promising compound that has the potential to contribute to the development of new treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate involves the reaction of diethyl malonate with 1-bromo-1-phenyl-2-butyne in the presence of a base such as potassium carbonate. The resulting product is then treated with pyrrolidine to obtain diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate. The synthesis of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is relatively simple and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
Diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has been studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the field of neuroscience. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has been shown to have neuroprotective effects and can improve cognitive function in animal models. It has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
diethyl 2-(4-pyrrolidin-1-ylbut-2-ynyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-3-19-14(17)13(15(18)20-4-2)9-5-6-10-16-11-7-8-12-16/h13H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDDBPUQIIVNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#CCN1CCCC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)

![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)


![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)

![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)

